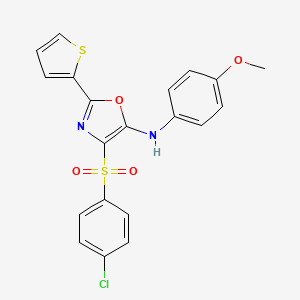
4-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)-2-thiophen-2-yl-1,3-oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)-2-thiophen-2-yl-1,3-oxazol-5-amine” is a complex organic molecule. It contains several functional groups including a sulfonyl group, a methoxy group, a thiophene ring, and an oxazole ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl, methoxy, thiophene, and oxazole groups would likely result in a complex three-dimensional structure. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of the molecular structure .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and methoxy groups could affect its solubility, and the aromatic rings could influence its stability and reactivity .
Scientific Research Applications
Synthesis and Antiviral Activity
The compound 4-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)-2-thiophen-2-yl-1,3-oxazol-5-amine, due to its complex structure, is related to a variety of research applications, primarily in the synthesis of novel compounds with potential biological activities. For instance, a study highlighted the synthesis of new derivatives starting from 4-chlorobenzoic acid, leading to compounds with certain anti-tobacco mosaic virus activity, suggesting antiviral potentials (Chen et al., 2010).
Antimicrobial Properties
Another research direction involves the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents. These synthesized compounds demonstrated moderate antimicrobial activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Sah et al., 2014).
Novel Triazole Derivatives and Antimicrobial Activities
Further research focused on the synthesis of novel 1,2,4-triazole derivatives, revealing that some synthesized compounds possess good or moderate activities against test microorganisms, suggesting their applicability in developing new antimicrobial drugs (Bektaş et al., 2007).
Electrolysis Products and Hydrophobicity
Electrolysis of bisazo reactive dyes, including those with sulfonyl aromatic structures, has been studied for the identification of sulfonyl aromatic alcohols and their relationship with hydrophobicity and potential toxicity, contributing to understanding environmental impacts and degradation products of sulfonyl-containing compounds (Elizalde-González et al., 2012).
Proton Conductive Properties
In the realm of materials science, sulfonated polyimide copolymers containing various functional groups, including NH, OH, or COOH, have been synthesized, demonstrating improved proton conductive properties at low humidity. This research suggests applications in fuel cell technology and highlights the role of functional groups in enhancing material properties (Saito et al., 2010).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on how it interacts with biological targets in the body. Unfortunately, without more specific information, it’s difficult to speculate on the possible mechanisms of action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)-2-thiophen-2-yl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O4S2/c1-26-15-8-6-14(7-9-15)22-19-20(23-18(27-19)17-3-2-12-28-17)29(24,25)16-10-4-13(21)5-11-16/h2-12,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZXFYFMVCVAKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)-2-thiophen-2-yl-1,3-oxazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



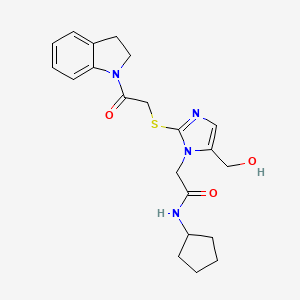
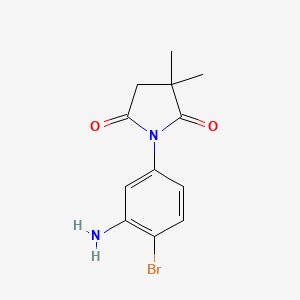
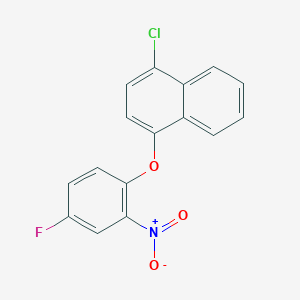
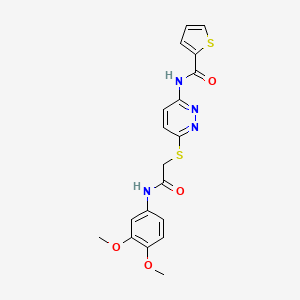
![Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate](/img/structure/B2884945.png)

![4-(Dimethylamino)-2-[(3-methylphenyl)sulfanyl]nicotinonitrile](/img/structure/B2884950.png)
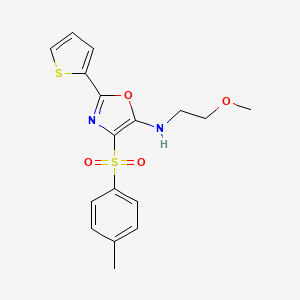
![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]thiophene-2-carboxamide](/img/structure/B2884952.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2884957.png)
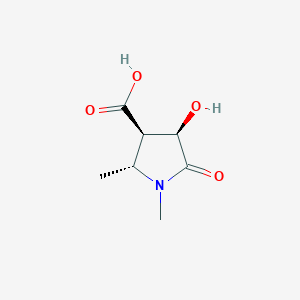
![(2R,3S,4R)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2884959.png)